molecular formula C14H9F2N5O2 B2850933 N-(2,6-difluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1235192-31-0

N-(2,6-difluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B2850933
CAS No.: 1235192-31-0
M. Wt: 317.256
InChI Key: QSELLNHWZXFWSF-UHFFFAOYSA-N
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Description

N-(2,6-Difluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a high-purity chemical reagent designed for advanced pharmacological and medicinal chemistry research. This compound features a 1,2,4-oxadiazole heterocycle, a privileged scaffold in drug discovery known for its bioisosteric properties, serving as a stable equivalent for ester and amide functional groups . The molecule is built around a core structure combining a pyrazine ring with a 1,2,4-oxadiazole moiety, a configuration present in compounds investigated as potent small-molecule mitochondrial uncouplers . Such uncouplers, which dissipate the proton gradient across the mitochondrial inner membrane without inhibiting ATP synthase, are emerging as a promising therapeutic strategy for metabolic disorders . Research into analogous compounds suggests potential applications for investigating non-alcoholic steatohepatitis (NASH), as they can increase energy expenditure, decrease liver triglyceride levels, and reduce markers of fibrosis and inflammation . The 2,6-difluorobenzyl substituent may influence the compound's physicochemical properties and binding affinity, potentially enhancing its suitability for biological testing. This product is intended for use in enzyme inhibition assays, structure-activity relationship (SAR) studies, and early-stage drug discovery projects. For Research Use Only. Not for human or diagnostic use.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N5O2/c15-9-2-1-3-10(16)8(9)6-19-13(22)14-20-12(21-23-14)11-7-17-4-5-18-11/h1-5,7H,6H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSELLNHWZXFWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC(=O)C2=NC(=NO2)C3=NC=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-difluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the difluorobenzyl intermediate. This intermediate can be synthesized through the reaction of 2,6-difluorobenzyl chloride with an appropriate nucleophile under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process would likely include purification steps to remove any impurities and ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds similar to N-(2,6-difluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide exhibit promising anticancer properties. Studies have shown that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives of oxadiazoles have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating significant potential as anticancer agents .

2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may possess efficacy against a range of bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways .

3. Neurological Applications
this compound has been studied for its potential neuroprotective effects. Research indicates that it may modulate neurotransmitter systems and provide protection against neurodegenerative diseases such as Alzheimer's and Parkinson's . This application is particularly relevant given the increasing prevalence of these conditions globally.

Pharmacological Insights

1. Targeting Adenosine Receptors
Recent patents have highlighted the compound's ability to interact with adenosine receptors (A1 and A2). These receptors are crucial in various physiological processes and are implicated in several diseases, including cancer and cardiovascular disorders. By modulating these receptors, this compound could lead to novel therapeutic strategies .

2. Structure-Activity Relationship Studies
Studies focusing on the structure-activity relationship (SAR) of oxadiazole derivatives have provided insights into how modifications can enhance biological activity. This research is vital for optimizing the compound's efficacy and reducing potential side effects .

Material Science Applications

1. Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a semiconductor could lead to advancements in organic light-emitting diodes (OLEDs) and organic photovoltaic devices .

2. Coatings and Polymers
The compound's chemical stability and resistance to degradation suggest potential uses in protective coatings and polymers. These applications could enhance the durability of materials used in various industrial contexts .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Significant cytotoxic effects on breast cancer cell lines
Antimicrobial Properties Effective against E. coli and Staphylococcus aureus
Neurological Protection Reduced neurodegeneration in animal models of Alzheimer's disease
Organic Electronics Demonstrated potential as a semiconductor material

Mechanism of Action

The mechanism by which N-(2,6-difluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Positional Isomers: 2,6-Difluoro vs. 2,4-Difluoro Substitution

A closely related compound, N-(2,4-difluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide, differs only in the fluorine substitution pattern on the benzyl group. In contrast, the 2,4-difluoro isomer introduces asymmetry, which may alter metabolic stability or solubility. Fluorine’s electron-withdrawing effects in both cases improve oxidative stability, but the 2,6-substitution could reduce rotational freedom compared to 2,4-substitution .

Trifluoromethyl-Substituted Analogues

Compounds like N-(cyclopropylmethyl)-N-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazin-2-yl]ethyl]-3,5-bis(trifluoromethyl)benzamide () feature trifluoromethyl groups instead of fluorine atoms. The target compound’s difluorobenzyl group balances lipophilicity and solubility, making it more suitable for oral bioavailability in drug development .

Pyridine vs. Pyrazine Derivatives

3-[4-methyl-3-(piperidine-1-sulfonyl)phenyl]-N-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxamide () replaces the pyrazine ring with a pyridine moiety. Pyridine’s basic nitrogen can engage in stronger hydrogen bonding compared to pyrazine’s aromatic nitrogen atoms. This difference may shift target selectivity; pyrazine derivatives like the target compound are more likely to interact with enzymes requiring planar aromatic recognition, such as kinases or proteases .

Antimalarial and Pesticide Analogues

3-(4-bromophenyl)-N-[(E)-(4-hydroxy-3-methoxy-phenyl)methyleneamino]-1,2,4-oxadiazole-5-carboxamide () and diflubenzuron () highlight the scaffold’s versatility. The antimalarial compound in uses a bromophenyl group for halogen bonding, while diflubenzuron (a pesticide) employs a urea linkage instead of oxadiazole. The target compound’s oxadiazole-pyrazine core may offer improved resistance to hydrolysis compared to urea-based pesticides .

Physicochemical Properties

  • Lipophilicity : The target compound’s difluorobenzyl group (logP ~2.5–3.0, estimated) is less lipophilic than trifluoromethyl derivatives (logP ~4.0–4.5) but more than unfluorinated analogues.
  • Solubility : The pyrazine ring’s nitrogen atoms enhance water solubility compared to purely aromatic systems like bromophenyl derivatives.

Biological Activity

N-(2,6-difluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide, with the CAS number 1235192-31-0 and a molecular weight of 317.25 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₄H₉F₂N₅O₂
  • Molecular Weight : 317.25 g/mol

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a wide range of biological activities. This includes:

  • Anticancer Activity : 1,2,4-oxadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been reported to inhibit tumor growth in human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines .
  • Antimicrobial and Antiviral Properties : The oxadiazole derivatives are also noted for their antibacterial and antiviral activities. They have demonstrated efficacy against pathogens by inhibiting key enzymes and disrupting cellular processes essential for microbial survival .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Effect Reference
AnticancerInhibitory effects on HeLa and CaCo-2 cells
AntibacterialEfficacy against specific bacterial strains
AntiviralInhibition of viral replication
Anti-inflammatoryModulation of inflammatory pathways

Case Study 1: Anticancer Efficacy

In a study evaluating various oxadiazole derivatives for anticancer activity, this compound was tested against multiple cancer cell lines. The results indicated a promising IC₅₀ value that suggests its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

Another research focused on the antimicrobial properties of oxadiazoles found that this compound exhibited significant activity against Gram-positive bacteria. The compound's mechanism involved the inhibition of bacterial cell wall synthesis .

Q & A

Q. What are the common synthetic routes for synthesizing N-(2,6-difluorobenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide, and what are the critical parameters affecting yield?

The synthesis typically involves multi-step reactions, including cyclization of hydrazides with carboxylic acid derivatives, followed by coupling of the oxadiazole intermediate with pyrazine and difluorobenzyl groups. Key steps include:

  • Oxadiazole ring formation : Cyclization under acidic/basic conditions (e.g., using NaOH and EtOH) .
  • Coupling reactions : Pyrazine introduction via nucleophilic substitution or catalytic cross-coupling.
  • Final functionalization : Attaching the 2,6-difluorobenzyl group using halide intermediates. Critical parameters include reaction temperature (e.g., 0°C for amine coupling to avoid side reactions ), solvent choice (e.g., EtOH for solubility ), and purification methods (silica gel chromatography, TLC monitoring ). Yields vary significantly (31–95%) depending on step optimization .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H-NMR confirms substitution patterns (e.g., difluorobenzyl protons at δ 7.2–7.5 ppm, pyrazine protons at δ 8.5–9.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress (e.g., PE/EtOAc = 1:1 system ).
  • X-ray Crystallography : Resolves 3D structure using SHELXL for refinement .

Q. What preliminary biological assays are recommended to assess its bioactivity?

  • In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., MCF7, HEPG2) to determine IC50 values .
  • Enzyme inhibition : Kinase or protease assays to identify molecular targets.
  • Apoptosis/cell cycle analysis : Flow cytometry to evaluate caspase activation or G1-phase arrest .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

Low yields (e.g., 35% in amide formation ) may result from steric hindrance or poor nucleophilicity. Strategies include:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling).
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) to enhance reactivity.
  • Temperature control : Gradual warming from 0°C to room temperature to minimize decomposition.
  • Protecting groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl for amines).

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Discrepancies may arise from solvation effects or target flexibility. Methodological approaches:

  • Molecular dynamics simulations : Account for protein-ligand flexibility .
  • Free-energy perturbation : Quantify binding affinity differences between analogs.
  • Experimental validation : Synthesize computational "outliers" to test activity (e.g., pyridine vs. pyrazine analogs ).

Q. How does the difluorobenzyl group influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?

  • Lipophilicity : Fluorine atoms increase logP, enhancing membrane permeability .
  • Metabolic stability : C-F bonds resist oxidative degradation (CYP450 enzymes) .
  • Target selectivity : Electron-withdrawing effects modulate binding to hydrophobic enzyme pockets (e.g., HDACs ). Comparative studies with non-fluorinated analogs show improved IC50 values (e.g., 0.67 µM vs. 1.2 µM in MCF7 ).

Methodological Resources

  • Structural refinement : Use SHELX programs for crystallographic data .
  • Synthetic protocols : Refer to European Patent Application steps for scalable routes .
  • Bioactivity benchmarks : Compare IC50 values against established standards (e.g., doxorubicin ).

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